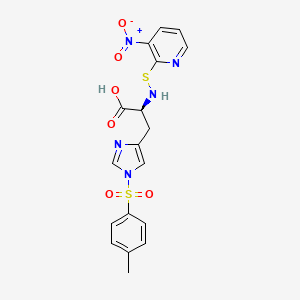
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is a compound that has garnered significant interest in the field of peptide chemistry. This compound is notable for its use as a protecting group for amino acids, particularly in the synthesis of peptides. The 3-nitro-2-pyridinesulfenyl group is known for its stability and selectivity, making it a valuable tool in various chemical reactions .
Vorbereitungsmethoden
The synthesis of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine typically involves the reaction of amino acids with 3-nitro-2-pyridinesulfenyl chloride. This reaction is carried out under mild conditions, often using very dilute hydrochloric acid in dioxane. The 3-nitro-2-pyridinesulfenyl group can be selectively removed using reagents such as triphenylphosphine or 2-pyridinethiol 1-oxide . Industrial production methods for this compound are similar, focusing on the efficient and scalable synthesis of the 3-nitro-2-pyridinesulfenyl chloride precursor .
Analyse Chemischer Reaktionen
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The 3-nitro-2-pyridinesulfenyl group is particularly useful for the protection and activation of amino and hydroxyl groups in peptide synthesis. Common reagents used in these reactions include tertiary phosphines and mild acids. The major products formed from these reactions are typically peptides or esters, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research In chemistry, it is used for the synthesis of peptides and the protection of amino acids In biology, it facilitates the formation of disulfide bonds, which are crucial for protein folding and stabilityIndustrially, it is used in the large-scale synthesis of peptides and other complex molecules .
Wirkmechanismus
The mechanism of action of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine involves the selective protection and activation of amino and hydroxyl groups. The 3-nitro-2-pyridinesulfenyl group acts as an activator for disulfide bond formation, facilitating thiol/disulfide exchange to form the corresponding disulfides. This selectivity and mild reaction conditions make it a valuable tool in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include N-Alpha-(3-Nitro-2-pyridinesulfenyl)-L-tryptophan and 3-Nitro-2-pyridinesulfenyl chloride. These compounds share the 3-nitro-2-pyridinesulfenyl group, which provides stability and selectivity in chemical reactions. N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is unique in its specific application to histidine residues, making it particularly useful in the synthesis of histidine-containing peptides .
Eigenschaften
Molekularformel |
C18H17N5O6S2 |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C18H17N5O6S2/c1-12-4-6-14(7-5-12)31(28,29)22-10-13(20-11-22)9-15(18(24)25)21-30-17-16(23(26)27)3-2-8-19-17/h2-8,10-11,15,21H,9H2,1H3,(H,24,25)/t15-/m0/s1 |
InChI-Schlüssel |
HREPATZNEVVIAA-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
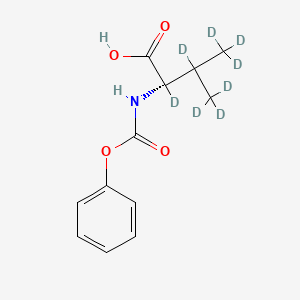
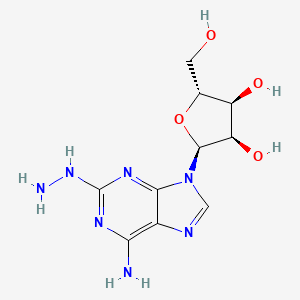

![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)

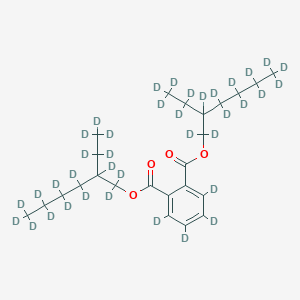
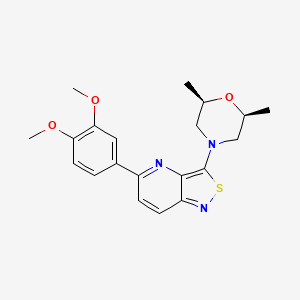
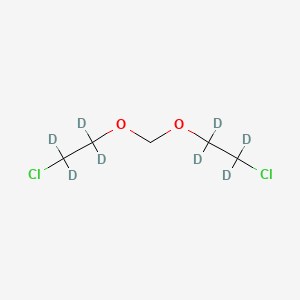

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)
